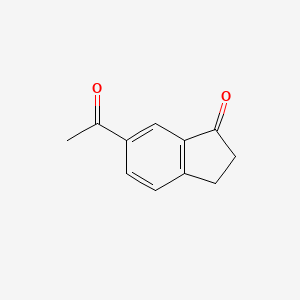

6-Acetyl-2,3-dihydro-1H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dihydro-1H-inden-1-one, also known as 1-Indanone, is a chemical compound with the formula C9H8O . It has a molecular weight of 132.1592 .

Synthesis Analysis

There are several methods for the synthesis of indanones, which are structurally similar to 2,3-dihydro-1H-inden-1-one. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one can be represented as a 2D Mol file or as a computed 3D SD file .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Efficient and economical synthesis methods have been developed for compounds related to 6-Acetyl-2,3-dihydro-1H-inden-1-one. For example, a synthesis process for 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was reported, demonstrating the use of sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Pharmacological Applications

- Some derivatives of 6-Acetyl-2,3-dihydro-1H-inden-1-one have been studied for their inhibitory effects on enzymes like monoamine oxidases. For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been found to inhibit monoamine oxidases effectively, indicating potential applications in treating diseases related to these enzymes (Manna et al., 2002).

Anticancer Research

- Derivatives of 6-Acetyl-2,3-dihydro-1H-inden-1-one have shown promising results in anticancer research. For example, specific 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives have been synthesized and shown significant growth inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology (Karaburun et al., 2018).

Biochemical Analysis

- The compound and its derivatives have been utilized in studies focused on biochemical analysis and interaction with biological enzymes. For instance, research on 2,3-dihydro-1H-inden-1-ones showed their interaction with enzymes like acetylcholinesterase, revealing insights into the biochemical mechanisms of these compounds (Dişli et al., 2018).

Molecular Structure Analysis

- Studies have been conducted to understand the molecular structure and characteristics of compounds similar to 6-Acetyl-2,3-dihydro-1H-inden-1-one. For instance, research on the molecular structure and photoinduced intramolecular hydrogen bonding in 2-Pyrrolylmethylidene Cycloalkanones helps in understanding the molecular behavior of similar indenone derivatives (Sigalov et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-acetyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)9-3-2-8-4-5-11(13)10(8)6-9/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRPETRDLFOTSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856884 |

Source

|

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

103987-99-1 |

Source

|

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)

![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)

![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)